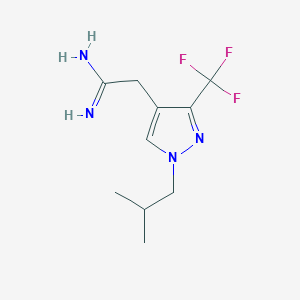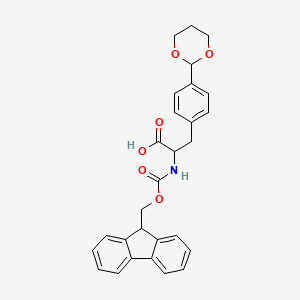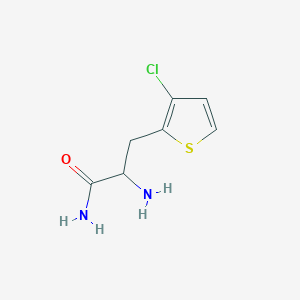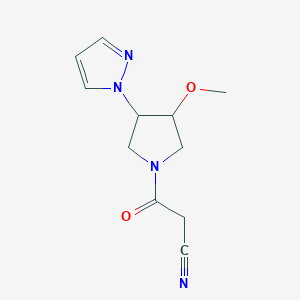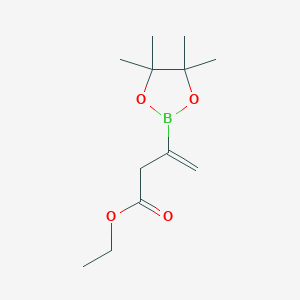
Methyl 4-(aminomethyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(aminomethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(aminomethyl)piperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis and esterification . Another method includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of catalysts such as molybdenum disulfide ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(aminomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(aminomethyl)piperidine-4-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-(aminomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound used in similar synthetic applications.
4-(Aminomethyl)piperidine: Another derivative of piperidine with comparable reactivity and applications.
Uniqueness
Methyl 4-(aminomethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings .
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 |
InChI-Schlüssel |
UTQIHBUHDXOSGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCNCC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


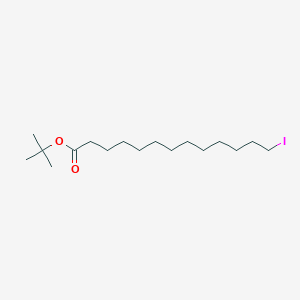
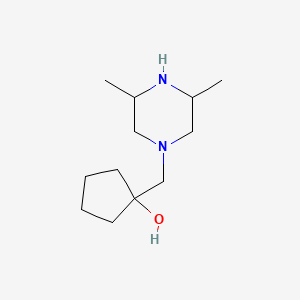
![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)

![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)
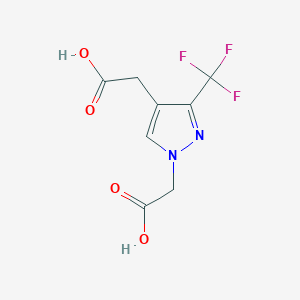
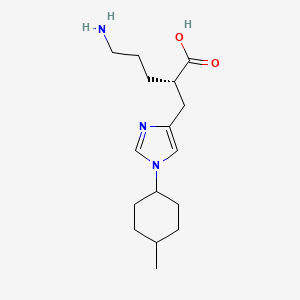

![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
